4-Hydroxybenzoylecgonine

Descripción general

Descripción

4-Hydroxybenzoylecgonine is a major metabolite of cocaine, often found in the meconium of neonates born to cocaine-using mothers. It is a minor metabolite in adults but plays a significant role in the metabolism and excretion of cocaine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzoylecgonine can be synthesized through the hydroxylation of benzoylecgonine, which involves the introduction of a hydroxyl group (-OH) into the benzoylecgonine molecule. This reaction typically requires specific catalysts and controlled conditions to ensure the correct placement of the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction and purification from biological samples, such as urine or meconium. The compound is then isolated using chromatographic techniques and further purified to achieve the desired purity levels.

Análisis De Reacciones Químicas

Hydrolysis Reactions

4-OH-BE undergoes alkaline hydrolysis under controlled conditions. A study analyzing cocaine metabolites in wastewater found:

Table 1: Hydrolysis kinetics of hydroxybenzoylecgonine isomers

| Isomer | NaOH Concentration | Temperature | Hydrolysis Rate (3 h) | Residual % After 3 h |

|---|---|---|---|---|

| para-4-OH-BE | 0.025 M | 55°C | Slow | >80% |

| meta-3-OH-BE | 0.025 M | 55°C | Moderate | <20% |

Key findings:

-

para-Substitution effects : The para-hydroxy group stabilizes the benzoyl ester via resonance, delaying hydrolysis compared to meta-substituted analogs .

-

Reaction products : Hydrolysis yields ecgonine as the primary product, confirmed via mass balance studies (>95% recovery) .

Enzymatic Biotransformation

4-OH-BE is formed in vivo through cytochrome P450 (CYP)-mediated hydroxylation of cocaine’s benzoyl group:

Table 2: Metabolic pathways of cocaine to 4-OH-BE

| Enzyme | Reaction Type | Position Modified | Major Product |

|---|---|---|---|

| CYP3A4/2B6 | Aromatic hydroxylation | Benzoyl (para) | 4-Hydroxybenzoylecgonine |

-

Competing pathways : Norcocaine (NCOC) and benzoylecgonine (BE) are primary metabolites, while 4-OH-BE accounts for <5% of total metabolites .

-

Toxicity implications : Unlike norcocaine, 4-OH-BE exhibits no reported hepatotoxicity .

Stability Under Physiological Conditions

4-OH-BE demonstrates prolonged stability in biological matrices:

Table 3: Stability in human urine

| Condition | Detection Window (h) | Cutoff (ng/mL) |

|---|---|---|

| Room temperature | Up to 98 | 50 |

| Refrigerated (4°C) | >120 | 50 |

-

Analytical significance : Its stability enables long-term detection in urine, extending the window for identifying cocaine use .

Structural Influences on Reactivity

The para-hydroxy group alters electronic properties, as shown in receptor binding studies:

Table 4: Comparative receptor affinity of substituted benzoylmethylecgonines

| Compound | DAT IC₅₀ (nM) | 5-HTT IC₅₀ (nM) | Selectivity (5-HTT/DAT) |

|---|---|---|---|

| Cocaine | 249 | 615 | 2.5 |

| 4′-OH-Cocaine | 158 | 3104 | 19.6 |

-

Key insight : The para-hydroxy group increases selectivity for serotonin transporters (5-HTT) over dopamine transporters (DAT) .

Synthetic Modifications

4-OH-BE derivatives are synthesized via substitution or oxidation:

Aplicaciones Científicas De Investigación

Toxicology and Pharmacology

4-OH-BE is utilized in toxicological studies to assess the metabolic pathways of cocaine. As a metabolite, it provides insights into the duration and extent of cocaine exposure in individuals. Research indicates that 4-OH-BE can be detected in biological samples, thus serving as a biomarker for cocaine use. Studies have shown that this compound, alongside other metabolites like benzoylecgonine (BE), plays a crucial role in understanding the pharmacokinetics of cocaine, particularly in chronic users .

Forensic Science

In forensic toxicology, 4-OH-BE is instrumental in drug testing and analysis. It helps differentiate between actual drug use and external contamination in hair samples. A study analyzed 2,389 hair samples and found that 4-OH-BE was present in a significant percentage of cases, aiding in the determination of cocaine exposure versus contamination . The ability to detect 4-OH-BE enhances the accuracy of drug tests, especially in legal contexts.

Analytical Chemistry

4-OH-BE serves as a reference compound in analytical chemistry for developing methods to identify and quantify cocaine and its metabolites. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to analyze biological specimens for the presence of 4-OH-BE and other related metabolites . This analytical capability is vital for both clinical and forensic applications, ensuring reliable detection methods are available.

Clinical Research

Clinical studies have explored the potential therapeutic effects of 4-OH-BE and its role in understanding cocaine's toxicity. Research indicates that it may influence the pharmacological effects associated with cocaine use by altering neurotransmitter activity. Understanding these mechanisms can lead to better treatment strategies for cocaine addiction and its associated health risks.

Case Studies and Research Findings

Several case studies have highlighted the importance of 4-OH-BE in various contexts:

- Chronic Cocaine Use : A study reported prolonged urinary excretion patterns of cocaine metabolites, including 4-OH-BE, among chronic users, indicating its relevance in monitoring long-term substance use .

- Hair Sample Analysis : Research demonstrated that 4-OH-BE could help distinguish between drug use and contamination from environmental sources, showcasing its utility in forensic investigations .

- Metabolic Pathways : Investigations into the metabolic pathways of cocaine have identified 4-OH-BE as a significant metabolite that influences pharmacokinetic profiles .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Toxicology | Assessment of cocaine metabolism | Serves as a biomarker for cocaine exposure |

| Forensic Science | Drug testing and contamination analysis | Differentiates between actual use and contamination |

| Analytical Chemistry | Reference compound for detection methods | Essential for GC-MS analysis |

| Clinical Research | Investigating therapeutic effects | Influences neurotransmitter activity |

Mecanismo De Acción

The mechanism by which 4-hydroxybenzoylecgonine exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways involved in the metabolism of cocaine. Further research is needed to elucidate its exact mechanism of action.

Comparación Con Compuestos Similares

Benzoylecgonine: The primary metabolite of cocaine without the hydroxyl group.

Ecgonine Methyl Ester: Another metabolite of cocaine with a methyl ester group.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

4-Hydroxybenzoylecgonine (4-HBEC) is a significant metabolite of cocaine, primarily recognized for its role in toxicology and drug testing. Its biological activity has garnered attention due to its implications in pharmacology, toxicology, and potential therapeutic applications. This article explores the biological activity of 4-HBEC, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

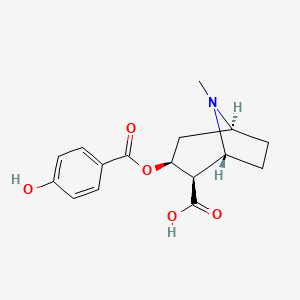

This compound is a derivative of benzoylecgonine, which is formed through the hydrolysis of cocaine. The chemical structure can be represented as follows:

- Chemical Formula : C₁₉H₂₁NO₄

- Molecular Weight : 325.38 g/mol

Pharmacokinetics

The pharmacokinetic profile of 4-HBEC reveals important insights into its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that 4-HBEC is primarily excreted in urine, with its presence serving as a biomarker for cocaine use. The compound's half-life and metabolic pathways are crucial for understanding its biological effects.

| Parameter | Value |

|---|---|

| Half-life | Approximately 3-5 hours |

| Primary Excretion Route | Urine |

| Metabolites | Benzoylecgonine, Cocaine |

Toxicological Implications

4-HBEC's role as a metabolite in cocaine metabolism raises concerns regarding its toxicological effects. Research has shown that it can influence various physiological processes:

- Cytotoxicity : Studies have demonstrated that 4-HBEC exhibits cytotoxic effects on certain cell lines, indicating potential risks associated with high concentrations.

- Neurotoxicity : There is evidence suggesting that 4-HBEC may contribute to neurotoxic effects similar to those of cocaine, impacting neurotransmitter systems.

Case Studies

- Case Study on Urinary Excretion : A study involving healthy volunteers who consumed coca tea showed that 4-HBEC was detectable in urine samples within two hours post-consumption. The mean concentration was significantly elevated, indicating rapid metabolism and excretion processes .

- Toxicological Screening : In a cohort study analyzing drug overdose cases, the presence of 4-HBEC was correlated with adverse clinical outcomes. The findings underscored the importance of including this metabolite in routine toxicological screenings to better assess the impact of cocaine use .

Research Findings

Recent studies have focused on the biological activity of 4-HBEC concerning its interaction with various biological systems:

- Antioxidant Activity : Some research indicates that 4-HBEC may possess antioxidant properties, potentially mitigating oxidative stress in certain cellular contexts.

- Enzyme Inhibition : Investigations have shown that 4-HBEC can inhibit specific enzymes involved in neurotransmitter degradation, which may amplify the effects of cocaine on the central nervous system.

Propiedades

IUPAC Name |

(1R,2R,3S,5S)-3-(4-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-17-10-4-7-12(17)14(15(19)20)13(8-10)22-16(21)9-2-5-11(18)6-3-9/h2-3,5-6,10,12-14,18H,4,7-8H2,1H3,(H,19,20)/t10-,12+,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOOTRIURAVHGP-AHLTXXRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745452 | |

| Record name | (1R,2R,3S,5S)-3-[(4-Hydroxybenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90899-22-2 | |

| Record name | (1R,2R,3S,5S)-3-[(4-Hydroxybenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Hydroxybenzoylecgonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4'-hydroxybenzoylecgonine in cocaine metabolism?

A1: 4'-Hydroxybenzoylecgonine is identified as the major arylhydroxy metabolite of cocaine found in the urine of cocaine users. [, , ] This means that after cocaine is consumed, the human body metabolizes it, and a significant portion is converted into 4'-hydroxybenzoylecgonine, which is then excreted in urine.

Q2: How does the presence of ethanol consumption affect cocaine metabolism?

A2: Research indicates that the simultaneous consumption of cocaine and ethanol leads to the formation of ethyl esters of arylhydroxy metabolites, including 4'-hydroxybenzoylecgonine ethyl ester, in addition to the methyl esters typically observed. [] This suggests an interaction between the metabolic pathways of cocaine and ethanol, leading to the formation of these unique metabolites.

Q3: How is 4'-hydroxybenzoylecgonine detected and identified in urine samples?

A3: The identification of 4'-hydroxybenzoylecgonine in urine samples relies on sophisticated analytical techniques. Gas chromatography, coupled with mass spectrometry (GC-MS), is employed to analyze the chemical components of the urine. [, , ] The retention time of the compound during chromatography and its unique fragmentation pattern during mass spectrometry are compared to synthesized standards to confirm its identity. This method allows researchers to differentiate 4'-hydroxybenzoylecgonine from other cocaine metabolites and provides insights into the metabolic processes associated with cocaine use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.